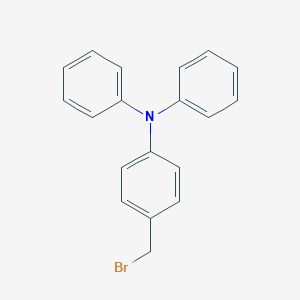
4-(Bromomethyl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .
Synthesis Analysis
The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Asymmetric Alkylation Reactions
4-(Bromomethyl)benzenesulfonamides, related to 4-(Bromomethyl)-N,N-diphenylaniline, have been prepared and used as quaternization reagents. The cinchonidinium salts obtained from this process showed high enantioselective catalytic activity in asymmetric benzylation, highlighting the utility of these compounds in synthesizing enantioenriched molecules (Itsuno, Yamamoto, & Takata, 2014).
Electrochemical Oxidation Studies
Research has focused on the electrochemical oxidation of bromoanilines, including compounds structurally related to 4-(Bromomethyl)-N,N-diphenylaniline. These studies help in understanding the oxidation mechanisms and potential applications in organic synthesis, revealing the formation of oxidized brominated amino-diphenylamines as significant products (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 4-(Bromomethyl)-N,N-diphenylaniline, serve as reactive scaffolds for synthetic elaboration. They are used in C-alkylation reactions and the synthesis of oxaprozin, demonstrating their utility in constructing complex molecules (Patil & Luzzio, 2016).
Development of Electronic Materials
Compounds containing (diphenylamino)phenylethenyl groups, such as (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, are employed in designing materials with useful electronic properties. These materials find applications in organic electronics and photonics, showcasing the versatility of bromomethyl-diphenylaniline derivatives (Chmovzh & Rakitin, 2022).
Nucleophilic Reactions and Alkylation Agents
Brominated furan derivatives have been synthesized and shown to behave as alkylating agents in the presence of secondary amines and sodium phenolate. These findings underscore the potential of bromomethyl derivatives in facilitating nucleophilic substitution reactions, which are fundamental in organic synthesis (Pevzner, 2003).
Safety And Hazards
Zukünftige Richtungen
Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-N,N-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHEBWVRVQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626969 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-N,N-diphenylaniline | |
CAS RN |
183994-94-7 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

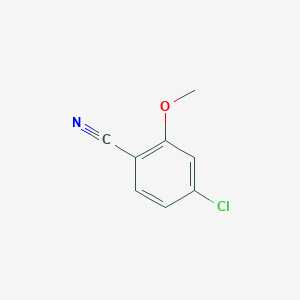
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
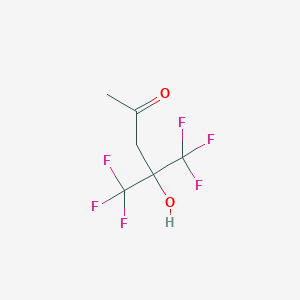
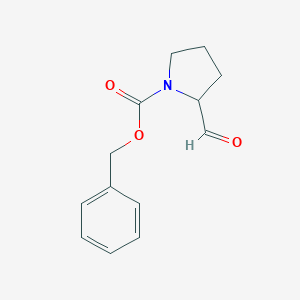
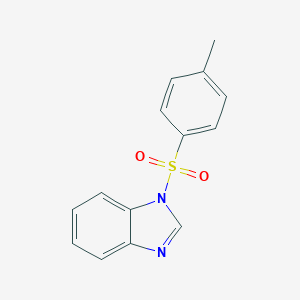
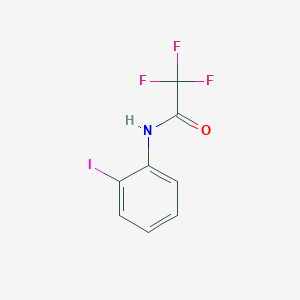
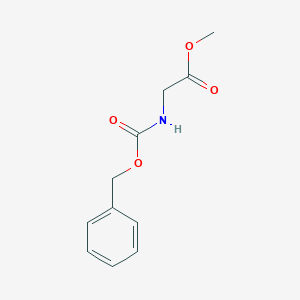
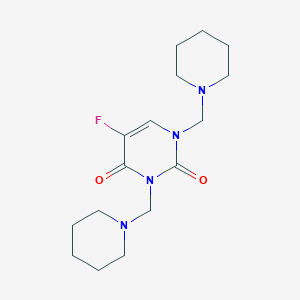
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)
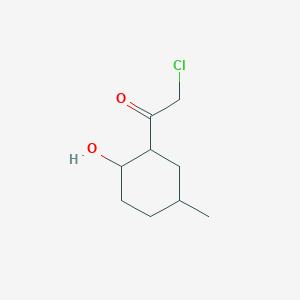
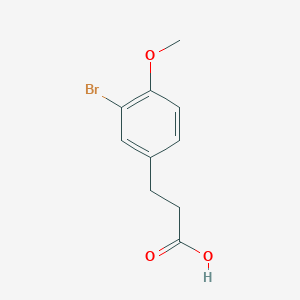
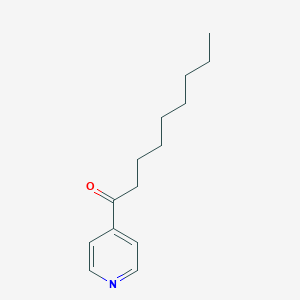
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)